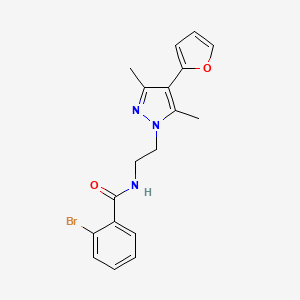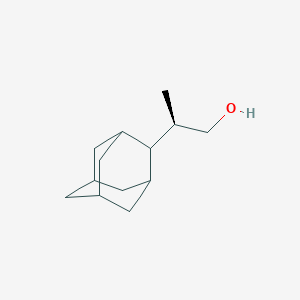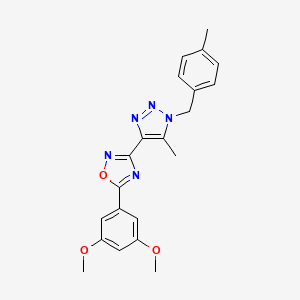
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as DCP-LA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic benefits. DCP-LA belongs to the class of compounds known as pyrazoles, and it has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Research has indicated potential antimicrobial and anti-inflammatory applications for compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide. For example, studies on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which incorporate aryl sulfonate moieties, have shown promising antimicrobial and anti-inflammatory effects (Kendre, Landge, & Bhusare, 2015). These findings suggest that compounds with a similar structural framework may also exhibit useful biological activities.
Anticancer Potential
Derivatives of the chemical structure similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been evaluated for their anticancer properties. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include various moieties like semicarbazide, thiosemicarbazide, thiadiazole, and triazolone, have shown significant antioxidant activity and some showed cytotoxicity against specific cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020). This research underscores the potential of such compounds in the development of new anticancer therapies.
Antioxidant Activity
Compounds bearing a resemblance to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have also been studied for their antioxidant properties. Studies have found that certain synthesized compounds with modifications on the basic structure exhibit profound antioxidant potential, comparable to or exceeding that of known antioxidants like ascorbic acid (Kumara, Shivalingegowda, Mahadevaswamy, Kariyappa, & Lokanath, 2017). This suggests the potential utility of such compounds in combating oxidative stress-related diseases.
Structural and Molecular Analysis
Extensive structural and molecular analyses have been conducted on compounds structurally similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide. Crystal structure studies, for example, have provided insights into the molecular interactions and stability of these compounds, contributing to a better understanding of their biological activity and potential therapeutic applications (Wang, Suo, Zhang, Hou, & Li, 2017). Such studies are critical in the drug development process, aiding in the optimization of pharmacological properties.
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-18-9-2-15(3-10-18)4-11-21(25)22-12-13-24-20(17-7-8-17)14-19(23-24)16-5-6-16/h2-3,9-10,14,16-17H,4-8,11-13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBLJUZLRTBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)
![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)




![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)